Azilsartan medoxomil is a prodrug that is broken down to azilsartan, which belongs in the angiotensin-receptor blocking (ARB) drug class. It is a selective AT1 subtype angiotensin II receptor antagonist. Azilsartan medoxomil is a relatively recently-developed antihypertensive drug that was first approved by the FDA in February 2011. Many guidelines recommend the use of ARBs as first-line therapy when initiating antihypertensive therapy and indicate that the clinical efficacy of ARBs is comparable to angiotensin-converting enzyme (ACE) inhibitors that are also used as first-line treatment for hypertension. Azilsartan medoxomil is marketed under the brand name Edarbi. It is used to treat hypertension as monotherapy or in combination with other antihypertensive drugs. It is also available in a combination product with [chlorthalidone]. As hypertension is a major risk factor for cardiovascular disease, early management of hypertension has several implications on patients' survival rate and quality of life in the future. Lowering blood pressure is associated with a reduced risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. Azilsartan medoxomil is thus speculated to lower mortality rates and the onset of cardiovascular disease. Although there is no clinical significance yet determined, azilsartan medoxomil may have potential off-label uses in patients with a history of myocardial infarction or heart failure.
Azilsartan Medoxomil is a medoxomil prodrug of azilsartan, an angiotensin II receptor antagonist with antihypertensive activity. Upon hydrolysis, azilsartan selectively and competitively binds to the AT1 subtype angiotensin II receptor and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Azilsartan medoxomil
CAS No.: 863031-21-4
Cat. No.: VC20766831
Molecular Formula: C30H24N4O8
Molecular Weight: 568.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 863031-21-4 |
---|---|
Molecular Formula | C30H24N4O8 |
Molecular Weight | 568.5 g/mol |
IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Standard InChI | InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) |
Standard InChI Key | QJFSABGVXDWMIW-UHFFFAOYSA-N |
Isomeric SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C |
Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C |
Appearance | Solid powder |
Mechanism of Action
Azilsartan medoxomil exerts its therapeutic effects through selective antagonism of the angiotensin II type 1 (AT1) receptor by its active metabolite, azilsartan . This blockade prevents angiotensin II from binding to AT1 receptors, thereby inhibiting its vasoconstrictor and aldosterone-secreting effects . The binding profile of azilsartan is remarkably selective, demonstrating more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis .
A distinguishing pharmacological characteristic of azilsartan is its binding kinetics. Research indicates that azilsartan dissociates from AT1 receptors more slowly than other ARBs, contributing to its extended duration of action and potentially enhanced clinical efficacy . In vitro studies have demonstrated that azilsartan produces greater and more sustained AT1 receptor binding/blockade activity compared to several other angiotensin II receptor antagonists .
The pharmacodynamic effects of azilsartan are dose-dependent and profound. At a single 32 mg dose, azilsartan inhibits the maximal pressor effect of angiotensin II by approximately 90% at peak plasma concentrations and maintains 60% inhibition at 24 hours post-administration . This sustained activity supports once-daily dosing. In subjects receiving azilsartan medoxomil, plasma angiotensin I and II concentrations and plasma renin activity increase, while plasma aldosterone concentrations decrease, consistent with effective AT1 receptor blockade .
Pharmacokinetics and Metabolism
Azilsartan medoxomil undergoes rapid and complete conversion to azilsartan during the absorption process . The absolute bioavailability of azilsartan is estimated to be approximately 60% . Following absorption, azilsartan undergoes metabolism, with one notable metabolite (M-II) formed via the CYP2C9 enzyme pathway . This metabolite has been characterized as having low affinity for the angiotensin II type 1 receptor, suggesting minimal contribution to the pharmacological effects of the parent compound .
Table 1: Key Pharmacological Properties of Azilsartan Medoxomil
Property | Characteristics |
---|---|
Drug Class | Angiotensin II Receptor Type 1 Antagonist |
Active Moiety | Azilsartan |
Bioavailability | Approximately 60% |
Receptor Selectivity | >10,000-fold selectivity for AT1 over AT2 receptor |
Binding Kinetics | Slower dissociation from AT1 receptors compared to other ARBs |
Metabolism | Partial metabolism via CYP2C9 pathway |
Effective Dosage Range | 40-80 mg once daily |
Clinical Efficacy
Comparative Studies with Other Antihypertensive Agents
Azilsartan medoxomil has been evaluated in multiple rigorous clinical trials that have established its efficacy profile. Three major randomized controlled trials assessed changes from baseline in 24-hour mean systolic blood pressure (SBP) using ambulatory blood pressure monitoring (ABPM) . These studies demonstrated that azilsartan medoxomil showed dose-dependent efficacy across all evaluated dosages and superior efficacy compared to placebo .
Most notably, at its maximum approved dosage of 80 mg once daily, azilsartan medoxomil demonstrated significantly greater blood pressure reduction compared to maximum therapeutic dosages of other commonly prescribed ARBs, including olmesartan medoxomil (40 mg once daily) and valsartan (320 mg once daily) . This superior efficacy was observed in both 24-hour ambulatory blood pressure measurements and in clinic measurements of systolic and diastolic blood pressure .
Over an extended treatment period of 24 weeks, azilsartan medoxomil maintained its superior BP-lowering efficacy. The reduction in 24-hour mean SBP at week 24 was significantly greater with azilsartan medoxomil (40 or 80 mg once daily) than with valsartan 320 mg once daily . Mean reductions from baseline in clinic SBP and DBP measurements were also significantly greater with azilsartan medoxomil than with valsartan .
Table 2: Comparative Efficacy of Maximum Doses of ARBs in Clinical Trials
Real-World Clinical Evidence
The efficacy of azilsartan medoxomil has been further substantiated by real-world clinical data. An international multicenter observational study was conducted across 69 clinical centers in Russia and Kazakhstan, involving 1,945 obese or overweight patients with arterial hypertension . This patient population represents a challenging subset for hypertension management, as obesity directly contributes to elevated blood pressure and often complicates treatment response .
In this real-world study, patients received azilsartan medoxomil according to standard clinical practice for approximately 6 months (average treatment duration: 26.1 ± 4 weeks) . The results demonstrated robust antihypertensive efficacy, with reductions in systolic and diastolic blood pressure of 30.5 ± 13.4 and 14.0 ± 9.4 mmHg, respectively (p < 0.001 compared to baseline) . A positive response to therapy was observed in 92.6% of cases (95% CI: 91.3–93.7%), indicating the broad effectiveness of azilsartan medoxomil across this diverse patient population .
Table 3: Blood Pressure Reduction with Azilsartan Medoxomil in Obese/Overweight Patients
Parameter | Mean Reduction from Baseline | Response Rate |
---|---|---|
Systolic Blood Pressure | 30.5 ± 13.4 mmHg | 92.6% of patients |
Diastolic Blood Pressure | 14.0 ± 9.4 mmHg | (95% CI: 91.3-93.7%) |
Manufacturing and Synthesis
The production of azilsartan medoxomil involves a complex multi-step synthetic process. According to patent information, researchers have developed improved processes for the preparation of azilsartan and its derivatives with higher yield, greater purity, and fewer impurities . The synthesis pathway involves several key intermediates, including methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, which must be prepared with minimal desethyl impurity content .
The synthetic route includes reaction of a cyanobiphenyl derivative with hydroxylamine hydrochloride to produce a hydroxyamidino derivative, which undergoes cyclization in the presence of a base and chloroformic acid ester to yield the critical 1,2,4-oxadiazol derivative . This intermediate is then hydrolyzed in the presence of a base to obtain azilsartan .
The final conversion of azilsartan to azilsartan medoxomil involves reaction with 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, which itself requires careful preparation to achieve high purity . The patent describes an improved process for preparing this component using methanolic HCl in the presence of sodium iodide to yield a product with approximately 97% purity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume